(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime

Physicochemical Property Drug Design Lipophilicity

Leverage (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime for your antifungal SAR and CNS-targeted probe development. The rigid adamantyl cage and 4-methoxyphenyl group confer enhanced lipophilicity (pred. cLogP increase ~2.1 vs. simpler oximes) and distinct target binding, positioning this ≥95% pure scaffold as a key differentiator for derivatization and analytical method validation.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
Cat. No. B13071169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=NO)CC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(20-21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,21H,6-12H2,1H3/b20-18-
InChIKeyWZCKOEWWCQVWMI-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime: Structural and Physicochemical Baseline for Research Procurement


(1Z)-2-(1-Adamantyl)-1-(4-methoxyphenyl)ethanone oxime is a synthetic adamantane-derivative oxime ether characterized by a rigid lipophilic adamantyl cage, a 4-methoxyphenyl aromatic ring, and an oxime functional group [1]. Its molecular formula is C19H25NO2 with a molecular weight of 299.41 g/mol, and it is supplied as a research-grade small molecule (≥95% purity) [1]. The compound is structurally related to other adamantyl oximes and oxime ethers, but its specific substitution pattern (1-adamantylmethyl linked to a 4-methoxyphenyl oxime) distinguishes it from simpler adamantyl ethanone oximes and positions it as a candidate for antifungal and other pharmacological studies [2].

Why Generic Adamantyl Oxime Substitution Fails for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime


Substitution with generic adamantyl oximes, such as (1Z)-1-(1-adamantyl)ethanone oxime, is not viable due to critical differences in lipophilicity, steric bulk, and electronic properties introduced by the 4-methoxyphenyl group. The presence of the methoxyphenyl moiety significantly alters the molecule's physicochemical profile, impacting target binding and solubility [1]. In contrast to simpler adamantyl oximes that lack aromatic substitution, this compound’s extended π-system and increased molecular weight (299.41 vs. 193.29 g/mol) confer distinct pharmacological behavior, as evidenced by structure-activity relationship (SAR) studies in antifungal oxime series [2].

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime: Quantitative Evidence for Differentiated Selection


Molecular Weight and Lipophilicity Advantage Over (1Z)-1-(1-adamantyl)ethanone oxime

(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime exhibits a molecular weight of 299.41 g/mol, compared to 193.29 g/mol for the simpler analog (1Z)-1-(1-adamantyl)ethanone oxime [1]. This 106.12 g/mol increase is due to the presence of the 4-methoxyphenyl group, which also raises the calculated LogP (a measure of lipophilicity) by approximately 2.1 units (based on in silico prediction for related structures) [2].

Physicochemical Property Drug Design Lipophilicity

Antifungal Activity Potential Inferred from 1-(Adamantan-1-yl)ethanone Oxime Ester Class

While direct antifungal data for this specific compound are not yet published, its structural class (adamantyl oxime ethers) demonstrates consistent antifungal activity. In a 2020 study, 1-(adamantan-1-yl)ethanone oxime esters exhibited EC50 values of 14.16-32.97 μg/mL against S. sclerotiorum and 27.60-52.82 μg/mL against B. cinerea [1]. The most active derivatives (3d, 3e, 3h, 3i) showed EC50 values of 14.16-18.18 μg/mL against S. sclerotiorum [1]. The addition of a 4-methoxyphenyl group is expected to modulate activity through altered electron density and steric effects, potentially improving selectivity.

Antifungal Sclerotinia sclerotiorum Botrytis cinerea

Structural Advantage Over Non-Oxime Ketone Parent Compound

The oxime functional group (C=N-OH) in (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime confers distinct advantages over its ketone parent, 2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone. Oximes are known bioisosteres of ketones and carboxylic acids, often exhibiting improved metabolic stability and enhanced hydrogen-bonding capacity [1]. The (1Z)-configuration further defines the spatial orientation of the hydroxylamine group, which can be critical for target engagement.

Oxime Pharmacophore Bioisostere Stability

Optimal Research and Procurement Applications for (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime


Antifungal Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a member of the adamantyl oxime ether class with demonstrated antifungal activity (EC50 values in the 14-33 μg/mL range against S. sclerotiorum and B. cinerea for close analogs [1]), this compound is ideally suited for SAR exploration. Its 4-methoxyphenyl substitution offers a handle for further derivatization to improve potency and selectivity, making it a valuable core scaffold for antifungal drug discovery programs.

Physicochemical Property Modulation in CNS-Targeted Probes

The adamantyl group is a well-known CNS-penetrant motif, and the oxime moiety can enhance solubility and metabolic stability [1]. The high lipophilicity (predicted cLogP increase of ~2.1 vs. simpler adamantyl oximes [1]) of (1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime positions it as a candidate for CNS-targeted probe development, where balanced LogP and reduced efflux are critical.

Reference Standard for Analytical Method Development

With a defined molecular weight (299.41 g/mol), specific (1Z)-stereochemistry, and commercial availability at ≥95% purity [1], this compound serves as a reliable reference standard for HPLC, LC-MS, and NMR method development and validation in laboratories studying adamantane derivatives or oxime-containing molecules.

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